Product packaging for 1-(3-Methanesulfonylphenyl)ethan-1-amine(Cat. No.:CAS No. 1191948-14-7)

1-(3-Methanesulfonylphenyl)ethan-1-amine

Cat. No.: B3220180
CAS No.: 1191948-14-7
M. Wt: 199.27 g/mol
InChI Key: OZXBHQHDKSSLMS-UHFFFAOYSA-N
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Description

1-(3-Methanesulfonylphenyl)ethan-1-amine (CAS 1191948-14-7) is a chiral amine building block of significant value in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates two key features: a chiral phenethylamine scaffold and a methanesulfonyl (methylsulfonyl) phenyl moiety. The methanesulfonyl group is a recognized pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme critical in inflammatory processes, and its selective inhibition is a valuable strategy for developing safer anti-inflammatory and analgesic agents with reduced gastrointestinal side effects compared to non-selective NSAIDs . The methanesulfonyl group is known to insert into a secondary pocket of the COX-2 enzyme, forming key hydrogen bonds that confer selectivity . Furthermore, the chiral 1-phenylethylamine core is a widely used and versatile scaffold in asymmetric synthesis. It is frequently employed as a chiral auxiliary or a precursor for the preparation of enantiomerically pure compounds, enabling the diastereoselective construction of complex molecules . As such, this compound serves as a critical intermediate for researchers designing and synthesizing novel bioactive molecules, particularly targeted at inflammation and pain pathways. It is also relevant for probing enzyme mechanisms and structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B3220180 1-(3-Methanesulfonylphenyl)ethan-1-amine CAS No. 1191948-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylsulfonylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBHQHDKSSLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252235
Record name α-Methyl-3-(methylsulfonyl)benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191948-14-7
Record name α-Methyl-3-(methylsulfonyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191948-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-(methylsulfonyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 3 Methanesulfonylphenyl Ethan 1 Amine

Enantioselective Synthesis and Resolution Strategies for Chiral Forms

Producing enantiomerically pure 1-(3-Methanesulfonylphenyl)ethan-1-amine is a critical objective due to the often differing biological activities of enantiomers. Methodologies to achieve this are broadly categorized into asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture. wikipedia.orgrsc.org Asymmetric synthesis is often preferred as it avoids discarding half of the material, a significant drawback of classical resolution. wikipedia.org

Classical resolution involves reacting a racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These salts, having different physical properties, can then be separated by methods like crystallization. wikipedia.orgnih.gov The desired enantiomer is subsequently recovered by removing the resolving agent. wikipedia.org The efficiency of this process can be unpredictable and often requires screening multiple resolving agents to find one that provides salts with sufficiently different solubilities. wikipedia.org

Asymmetric catalysis represents a powerful strategy for the direct synthesis of specific enantiomers of chiral amines, including aryl amines like this compound. rsc.org These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making them highly efficient and atom-economical. rsc.orgnih.gov Catalytic approaches are diverse and include transfer-hydrogenation reactions, Mannich-type reactions, and Michael additions using organocatalysts like amino acids, thioureas, or phosphoric acids. nih.gov

For the synthesis of α-chiral primary amines, methods that mimic enzymatic transamination are emerging as a straightforward approach. rsc.org Another significant strategy is the asymmetric hydrogenation of imines, which are often formed in situ. One-pot, three-component reactions combining an aldehyde, an amine, and an alkyne, catalyzed by a chiral copper(I) complex, have been shown to produce chiral propargylamines in excellent yields (up to 99%) and high enantiomeric excess (up to 99% ee). nih.gov While not directly applied to this compound in the reviewed literature, these catalytic systems provide a framework for developing a highly enantioselective synthesis for this target molecule.

The development of such catalytic processes often involves screening various ligands and reaction conditions to optimize both reactivity and enantioselectivity. For instance, in a chiral phosphine-catalyzed annulation, adjusting the catalyst structure, temperature, and the use of hydrogen-bond donor additives were all found to significantly improve the enantiomeric excess of the product. nih.gov

The use of chiral auxiliaries is a well-established and effective method for stereoselective amine synthesis. osi.lv This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent chemical transformation to occur diastereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. tcichemicals.com

A prominent example is the use of Ellman's chiral tert-butanesulfinamide. osi.lv This auxiliary can be condensed with the corresponding ketone, 1-(3-methanesulfonylphenyl)ethan-1-one (B2875007), to form an N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, yields the desired chiral primary amine. This approach is among the most efficient ways to prepare chiral amines and has been widely applied. osi.lv

Lewis acid-mediated allylations of chiral N-tosyl imines have also been studied, demonstrating that 1,3-asymmetric induction can control the diastereoselectivity of the reaction. nih.gov Computational and experimental evidence suggests that the reaction proceeds through a six-membered ring chelate, where steric effects in the transition state dictate the stereochemical outcome. nih.gov This principle of acyclic stereocontrol can be applied to the design of syntheses for complex chiral amines. nih.gov

Table 1: Examples of Chiral Auxiliaries and Resolving Agents

Compound TypeExampleApplicationReference
Chiral Auxiliarytert-Butanesulfinamide (Ellman's Reagent)Diastereoselective synthesis of chiral amines from ketones. osi.lv
Chiral Resolving AgentO,O'-Dibenzoyl-tartaric acidResolution of racemic amines via diastereomeric salt formation. google.com
Chiral Resolving AgentCamphorsulfonic acidForms diastereomeric salts with chiral amines for separation. wikipedia.orggoogle.com
Chiral AuxiliaryN-Acyloxazolidinones (Evans Auxiliaries)Used in Evans aldol (B89426) reaction to introduce chiral centers. tcichemicals.com

Biocatalysis offers a highly selective and environmentally friendly route to enantiopure amines. acs.orgresearchgate.net Enzymes, particularly transaminases (TAs), operate under mild conditions and can exhibit near-perfect stereo-, regio-, and chemoselectivity. acs.orgresearchgate.net Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, producing a chiral amine. mdpi.com

A concept study for the synthesis of the structurally similar (S)-1-(3-methoxyphenyl)ethylamine, an intermediate for the drug rivastigmine, utilized an amine transaminase from Ruegeria pomeroyi. researchgate.netmdpi.com This enzyme catalyzed the amination of 3'-methoxyacetophenone (B145981) with high enantioselectivity. researchgate.netmdpi.com This biocatalytic transformation, however, suffers from an unfavorable reaction equilibrium, which can be overcome by process design choices, such as using a high concentration of the amine donor or removing one of the products. mdpi.com This established pathway for the methoxy (B1213986) analog provides a strong precedent for the biocatalytic synthesis of enantiopure this compound from its corresponding ketone, 1-(3-methanesulfonylphenyl)ethan-1-one.

Chemoenzymatic strategies combine enzymatic reactions with traditional chemical steps to create efficient synthetic routes. mdpi.commdpi.comrsc.org For example, a lipase-catalyzed kinetic resolution can be used to enantiomerically enrich a racemic alcohol or ester intermediate. mdpi.commdpi.com The separated, enantiopure intermediate is then converted to the final chiral amine through subsequent chemical transformations. mdpi.com Lipase B from Candida antarctica and α-Chymotrypsin are examples of enzymes used in such kinetic resolutions, achieving high enantiomeric excess (>95-99% ee) for the resolved intermediates. rsc.orgmdpi.com

Development of Sustainable and Efficient Synthetic Routes

Modern pharmaceutical manufacturing places a strong emphasis on developing synthetic processes that are not only efficient but also sustainable. This involves minimizing waste, reducing energy consumption, and avoiding hazardous substances. youtube.comnih.gov

The 12 principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgyoutube.com Key principles relevant to the synthesis of this compound include:

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. acs.org Asymmetric catalysis and biocatalysis are prime examples, where a small amount of catalyst can generate large quantities of product. rsc.orgacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgyoutube.com Asymmetric syntheses are inherently more atom-economical than resolution methods, which discard at least 50% of the starting material. wikipedia.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. youtube.comnih.gov Biocatalytic reactions often run in water at mild temperatures, reducing the need for volatile organic solvents. acs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. youtube.com Many biocatalytic and flow chemistry processes offer advantages in this regard. mdpi.commdpi.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The specificity of enzymes can often eliminate the need for protecting groups, as seen in the enzymatic synthesis of antibiotics like ampicillin. acs.org

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the scalable production of pharmaceuticals. mdpi.commdpi.com Continuous manufacturing (CM) integrates multiple unit operations, allowing for the continuous feeding of raw materials and removal of the final product. ich.org This approach can lead to improved safety, consistency, and process control. ich.org

For the synthesis of chiral amines, a continuous process integrating biocatalysis and in-situ product crystallization has been developed for the methoxy-analog of the target compound. researchgate.netmdpi.com In this system, a membrane reactor was used for the continuous transaminase-catalyzed synthesis of the product amine. mdpi.com The product was then continuously precipitated in a separate crystallizer, which helps to pull the reaction equilibrium towards the product side and simplifies downstream processing to a filtration step. researchgate.net This integrated reactor-crystallizer concept demonstrated stable productivity and offers a powerful model for the scalable, continuous, and enantioselective synthesis of this compound. mdpi.com

Table 2: Summary of Synthetic Approaches

MethodologyKey FeaturesPotential Application to Target CompoundReference
Asymmetric CatalysisHigh efficiency and atom economy; uses chiral catalysts.Direct synthesis of a specific enantiomer from 1-(3-methanesulfonylphenyl)ethan-1-one. rsc.orgnih.gov
Chiral AuxiliariesReliable stereocontrol; requires attachment and removal of the auxiliary.Diastereoselective reduction of an imine derived from 1-(3-methanesulfonylphenyl)ethan-1-one and Ellman's auxiliary. osi.lv
Biocatalysis (Transaminases)High enantioselectivity; mild, aqueous reaction conditions; green process.Enzymatic amination of 1-(3-methanesulfonylphenyl)ethan-1-one to the (S)- or (R)-amine. researchgate.netmdpi.com
Flow ChemistryScalable, continuous production; improved process control and safety.Integration with biocatalysis for continuous manufacturing and in-situ product crystallization. researchgate.netmdpi.com

Regioselective Functionalization of the Methanesulfonylphenyl Moiety

Regioselective functionalization of the 3-methanesulfonylphenyl core is crucial for creating a diverse range of analogues. Methodologies that can override the innate directing effects of the existing substituents are of paramount importance. These strategies primarily involve metalation techniques, such as directed ortho-metalation (DoM), and modern transition-metal-catalyzed C-H activation.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The method relies on the use of a Directed Metalation Group (DMG), which is a heteroatom-containing functionality that coordinates to an organolithium base (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate that can react with a wide variety of electrophiles to introduce new substituents with high regiocontrol. semanticscholar.org

In the context of precursors to this compound, such as 3'-(methylsulfonyl)acetophenone, the methanesulfonyl group (–SO₂CH₃) can itself act as a Directed Metalation Group. The oxygen atoms of the sulfonyl group can coordinate with the lithium atom of the organolithium reagent, facilitating the removal of a proton from an adjacent carbon. semanticscholar.org Given the substitution pattern of the 3-methanesulfonylphenyl moiety, the sulfonyl group can direct metalation to either the C2 or C4 position. The outcome is often influenced by steric hindrance and the presence of other functional groups.

Research on various aryl sulfone systems has established the sulfonyl and related sulfonamide groups as effective DMGs. semanticscholar.orgacs.org Competition experiments have been used to establish a hierarchy of directing ability among different functional groups.

Table 1: Relative Directing Power of Selected Directed Metalation Groups (DMGs)

Relative Strength Directing Group (DMG)
Strong -OCONR₂, -CONR₂, -SO₂NR₂
Moderate -OCH₃, -NR₂, -SO₂R
Weak -F, -Cl, -CH₂NR₂

This table is a generalized representation based on various studies in the field of directed metalation. uwindsor.casemanticscholar.org

For a substrate like 3'-(methylsulfonyl)acetophenone, the methanesulfonyl group would direct lithiation to the C2 and C4 positions. The acetyl group at C1 would also exert a directing influence. The interplay between these two groups, along with reaction conditions such as the choice of base and solvent, determines the final regiochemical outcome. Studies on diaryl sulfones have demonstrated that lithiation occurs regiospecifically ortho to the sulfone group, enabling subsequent reactions with electrophiles to form functionalized products in good yields. acs.orgtandfonline.com

Table 2: Illustrative Regioselective Functionalization via DoM of Aryl Sulfones

Aryl Sulfone Substrate Base / Conditions Electrophile (E) Product (Position of E) Yield (%) Reference
Diphenyl Sulfone n-BuLi / TMEDA, THF, -78 °C Me₃SiCl 2-(Trimethylsilyl)diphenyl Sulfone 95% acs.org
Diaryl Sulfone 2-Carboxamide LDA, THF, -78 °C (Internal Cyclization) Thioxanthenone-dioxide 85% acs.org
Phenyl Isopropyl Sulfone n-BuLi (2.2 eq), Ether D₂O 2-Deuterio-phenyl Isopropyl Sulfone >90% tandfonline.com

This table presents data from related aryl sulfone systems to illustrate the principle and efficacy of the DoM strategy. TMEDA = Tetramethylethylenediamine, LDA = Lithium diisopropylamide.

Transition Metal-Catalyzed C-H Activation

Another advanced approach for regioselective functionalization is transition-metal-catalyzed C-H activation. nih.gov This methodology enables the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high selectivity and functional group tolerance. nih.gov Catalysts based on palladium, rhodium, or ruthenium are commonly employed. mdpi.com

The regioselectivity in these reactions is typically controlled by a directing group that chelates to the metal center, bringing the catalyst into proximity with a specific C-H bond. For a 3-methanesulfonylphenyl substrate, the carbonyl oxygen of the acetyl group or the sulfonyl oxygens could potentially serve as directing groups for C-H activation at the ortho positions (C2 and C4). Recent research has demonstrated the successful palladium-catalyzed C-H nitration and functionalization of aromatic sulfonyl derivatives, showcasing the viability of this approach for introducing new functionalities under relatively mild conditions. rsc.org This method provides a complementary tool to classical DoM, sometimes offering different regioselectivity and a broader substrate scope. rsc.org

Molecular Structure, Conformational Analysis, and Supramolecular Assembly of 1 3 Methanesulfonylphenyl Ethan 1 Amine

High-Resolution Spectroscopic Characterization for Stereochemical and Conformational Elucidation

Spectroscopic techniques are indispensable for determining the detailed molecular geometry, including the arrangement of atoms in space (stereochemistry) and the various shapes the molecule can adopt (conformations).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 1-(3-methanesulfonylphenyl)ethan-1-amine, ¹H and ¹³C NMR would provide initial structural confirmation.

Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign proton and carbon signals. For instance, a COSY spectrum would show correlation peaks between the methine proton (CH) of the ethylamine (B1201723) group and the protons of the adjacent methyl group (CH₃), as well as with the amine (NH₂) protons. An HSQC spectrum would link each proton directly to the carbon atom it is attached to.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers insight into the structure and dynamics in the crystalline state. ssNMR is particularly valuable for studying polymorphism, as different crystal forms will yield distinct spectra due to variations in molecular packing and intermolecular interactions. For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle changes in the chemical shifts of carbon and nitrogen atoms that are sensitive to the local crystalline environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and are subject to solvent effects and experimental conditions.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₃ (ethanamine)1.4 - 1.623 - 27
CH (ethanamine)4.2 - 4.550 - 55
NH₂1.5 - 2.5 (broad)-
Aromatic CH7.5 - 8.0125 - 145
CH₃ (sulfonyl)3.0 - 3.242 - 46

As this compound is a chiral molecule, existing as (R) and (S) enantiomers, determining its absolute configuration is crucial. Chiroptical spectroscopy, which measures the differential interaction of left and right circularly polarized light with a chiral molecule, is the definitive method for this purpose in solution.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information about the entire molecule.

Electronic Circular Dichroism (ECD) measures the differential absorption in the ultraviolet and visible regions of the spectrum, arising from electronic transitions.

For an unambiguous assignment of the absolute configuration of, for example, the (S)-enantiomer, an experimental VCD or ECD spectrum would be recorded. This spectrum would then be compared to a theoretically predicted spectrum generated by quantum chemical calculations for the (S)-configuration. A match between the experimental and calculated spectra provides high-confidence assignment of the absolute configuration. The combination of VCD and ECD provides complementary information, making the structural elucidation even more reliable. Studies on other chiral amines have demonstrated the power of VCD in distinguishing between monomeric and aggregated species in solution, revealing details about intermolecular interactions. researchgate.net

Solid-State Structural Investigations

The arrangement of molecules in a crystal lattice defines the solid-state properties of a compound.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. An SCXRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

Crucially, for a chiral compound crystallized in a non-centrosymmetric space group, SCXRD can determine the absolute configuration without ambiguity by analyzing the anomalous dispersion of the X-rays (the Flack parameter). This would provide definitive confirmation of the (R) or (S) configuration of the crystallized enantiomer.

Table 2: Representative Crystallographic Data for a Phenyl-Sulfonyl Compound (Note: This table presents example data from a related structural class to illustrate the type of information obtained from an SCXRD experiment, as specific data for the target compound is not publicly available.)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1290
b (Å)9.6101
c (Å)10.6999
β (°)102.550
Volume (ų)692.13
Z (Molecules/unit cell)2

Data adapted from a structurally related compound for illustrative purposes. acs.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. For a pharmaceutical intermediate, controlling polymorphism is critical. The existence of polymorphs for this compound could be investigated using techniques like Differential Scanning Calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD).

Co-crystallization is a process where two or more different molecules are brought together in a stoichiometric ratio within a single crystal lattice. nih.gov Co-crystals are designed to modify the physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates. This compound, with its strong hydrogen bond donor (amine) and acceptor (sulfonyl) groups, is a prime candidate for forming co-crystals with other molecules (co-formers). This could be a strategy to improve properties like solubility or stability.

Intermolecular Interactions and Supramolecular Architectures

The functional groups within this compound are capable of forming a variety of strong and specific intermolecular interactions, which direct the assembly of molecules into a larger, ordered supramolecular structure.

The most significant interaction would be the hydrogen bond between the primary amine (N-H, donor) and the sulfonyl group (S=O, acceptor). This strong N-H···O=S hydrogen bond is expected to be a primary synthon, directing the crystal packing. Molecules would likely form chains or networks linked by these interactions.

Weaker C-H···O and C-H···π interactions involving the aromatic and aliphatic C-H bonds as donors and the sulfonyl oxygen atoms or the aromatic ring as acceptors would provide further stability to the three-dimensional crystal lattice. The combination of these directional interactions results in a unique and stable supramolecular architecture.

Hydrogen Bonding Networks and Their Influence on Self-Assembly

While a specific crystal structure for this compound is not available, the presence of both a primary amine (-NH2) group and a sulfonyl (-SO2-) group strongly suggests the formation of extensive hydrogen bonding networks in the solid state. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors.

It is anticipated that the primary amine group would participate in N-H···O hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. This type of interaction is a recurring and stabilizing motif in the crystal structures of compounds containing both amine and sulfonyl functionalities. These interactions could lead to the formation of various supramolecular synthons, such as chains or dimeric motifs, which would then propagate into a three-dimensional architecture. For instance, in the crystal structure of the related compound (R)-(+)-1-(4-Methylphenyl)ethylamine, a significant hydrogen bond involving the amine group is observed, underscoring the importance of this functional group in directing crystal packing.

Non-Covalent Interactions (π-π Stacking, C-H...O Interactions) in Crystal Lattices

Beyond classical hydrogen bonding, other non-covalent interactions are expected to play a crucial role in the crystal lattice of this compound.

C-H···O Interactions: Weak C-H···O hydrogen bonds are also anticipated. The hydrogen atoms of the ethylamine moiety and the methyl group of the methanesulfonyl substituent, as well as the aromatic C-H bonds, can act as weak hydrogen bond donors to the sulfonyl oxygen atoms. For example, crystallographic analysis of 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one, a compound with some structural similarities, reveals the presence of C-H···O hydrogen bonds that link molecules into a three-dimensional network. nih.gov

The interplay of these various non-covalent forces—strong N-H···O hydrogen bonds, π-π stacking, and weaker C-H···O interactions—would collectively determine the final supramolecular assembly and the resulting crystalline architecture of this compound.

Mechanistic Investigations and Reactivity Profiling of 1 3 Methanesulfonylphenyl Ethan 1 Amine

Reaction Kinetics and Thermodynamic Parameters of Amine Transformations

The amine group is central to the molecule's reactivity, participating in a wide range of chemical transformations. Its behavior is modulated by both electronic and steric factors inherent to the molecular structure.

The lone pair of electrons on the nitrogen atom of 1-(3-methanesulfonylphenyl)ethan-1-amine imparts nucleophilic character. Nucleophilicity, the measure of how rapidly a species donates an electron pair to an electrophile, is a kinetic parameter distinct from basicity, which is a thermodynamic equilibrium measurement. masterorganicchemistry.com For amines, nucleophilicity generally increases with the substitution of hydrogen atoms with electron-donating alkyl groups, following the trend NH₃ < primary amines < secondary amines. masterorganicchemistry.com This is attributed to the electron-donating inductive effect of alkyl groups, which increases the electron density on the nitrogen atom.

However, the nucleophilic strength is also sensitive to steric hindrance and the electronic effects of substituents on the aromatic ring. In this compound, the primary amine is attached to a chiral center and a bulky phenyl group, which can sterically hinder its approach to certain electrophiles. Furthermore, the methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. While its effect is transmitted through the aromatic ring and is somewhat attenuated by the distance to the amine, it can slightly reduce the electron density on the nitrogen compared to an unsubstituted phenylethylamine, thereby modulating its nucleophilicity.

The reactivity of the amine as a nucleophile is evident in classic reactions such as Sₙ2 substitutions. For instance, in a reaction with an alkyl halide, the amine's lone pair would attack the electrophilic carbon, displacing the halide and forming a secondary amine, which would subsequently be protonated to form an ammonium (B1175870) salt. youtube.com The rate of such reactions would provide a direct measure of the amine's nucleophilic strength.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Related Amines

Amine Structure pKa of Conjugate Acid (pKaH) General Nucleophilicity Trend
Ammonia (B1221849) NH₃ 9.25 Baseline
Ethylamine (B1201723) CH₃CH₂NH₂ 10.63 More nucleophilic than ammonia masterorganicchemistry.com
Diethylamine (CH₃CH₂)₂NH 10.93 More nucleophilic than ethylamine masterorganicchemistry.com
Aniline (B41778) C₆H₅NH₂ 4.63 Less nucleophilic due to resonance
This compound C₉H₁₃NO₂S Estimated ~9-10* Expected to be a moderately strong nucleophile, stronger than aniline but potentially weaker than simple alkylamines due to steric and electronic factors.

The stability of this compound is subject to environmental conditions such as temperature, pH, and the presence of other reagents. Like many primary amines, it can undergo thermal degradation. Studies on structurally related diamines, such as 1,3-diaminopropane, provide insight into plausible degradation pathways. semanticscholar.orgresearchgate.net

A common degradation route for primary amines, particularly in the presence of carbon dioxide, involves the formation of a carbamate (B1207046) intermediate. semanticscholar.orgresearchgate.net This carbamate can then undergo further reactions. Two likely pathways for this compound are:

Intermolecular Cyclization: While less likely for this specific molecule compared to a diamine, a pathway involving cyclization could theoretically occur under specific conditions, though it would require reaction with another molecule or fragment. For simple diamines, this leads to the formation of stable cyclic structures like imidazolidinones. semanticscholar.org

Nucleophilic Attack and Urea (B33335) Formation: A more probable pathway involves the nucleophilic attack of a second molecule of the amine on the carbonyl carbon of the carbamate intermediate. This would lead to the formation of a substituted urea derivative, N,N'-bis(1-(3-methanesulfonylphenyl)ethyl)urea. semanticscholar.org

Oxidative degradation is another potential pathway, particularly targeting the amine functionality or the benzylic position. The stability of biopharmaceutical proteins, which contain various amino acid residues, can be compromised by oxidation, hydrolysis, and deamidation, highlighting the general susceptibility of amine-containing molecules to degradation under stress conditions. researchgate.net

Role of this compound as a Chiral Ligand and Organocatalyst

The presence of a stereocenter at the carbon atom attached to both the amine and the phenyl ring makes this compound a chiral molecule. This chirality is the basis for its potential application in asymmetric synthesis, either as a ligand for a metal catalyst or as an organocatalyst itself. nih.govchemrxiv.org

As a ligand, the amine can donate its lone pair to a transition metal center (e.g., Rhodium, Ruthenium, Palladium) to form a coordination complex. nih.govnih.gov The chiral environment created by the ligand around the metal center can then influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The efficacy of a ligand like this compound would depend on its ability to form a stable, well-defined complex with the metal. The steric bulk of the 3-methanesulfonylphenyl group would play a crucial role in creating a specific chiral pocket around the metal, guiding the approach of substrates. The electronic properties of the sulfonyl group could also influence the electronic environment of the metal center, thereby tuning its catalytic activity.

Chiral primary amines are well-established organocatalysts for a variety of stereoselective transformations. They typically function by forming a transient, reactive intermediate with one of the substrates.

Michael Additions: In the context of a Michael addition, the chiral amine catalyst could react with a carbonyl compound (e.g., a ketone) to form a chiral enamine or with an α,β-unsaturated aldehyde to form a chiral iminium ion. This intermediate then reacts with the Michael acceptor (e.g., a nitroalkene), with the stereochemistry of the addition being controlled by the chiral catalyst. Organocatalysts featuring a primary amine have been shown to be effective in promoting Michael additions with high enantioselectivity. nih.gov

Aldol (B89426) and Mannich Reactions: Similarly, in Aldol and Mannich reactions, the chiral amine catalyst activates the donor molecule via enamine formation. The facial selectivity of the subsequent attack on the acceptor aldehyde or imine is dictated by the steric environment of the chiral enamine, leading to the formation of a stereodefined product. Relay catalysis, combining amine organocatalysis with metal catalysis, has emerged as a powerful strategy for complex reactions, such as the asymmetric synthesis of 1,3-diamines. nih.govresearchgate.net

Reactivity of the Sulfonyl-Substituted Aromatic Ring

The aromatic ring of this compound is subject to electrophilic and, under certain conditions, nucleophilic aromatic substitution. The outcome of these reactions is governed by the combined directing effects of the two substituents: the 1-aminoethyl group and the methanesulfonyl group.

The directing effects of these groups are antagonistic:

1-Aminoethyl Group: The amine functionality makes this group strongly activating and ortho, para-directing. libretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the benzenonium ion or sigma complex) formed during electrophilic attack. msu.edu

Methanesulfonyl Group (-SO₂CH₃): This is a strongly deactivating, meta-directing group. The sulfur atom is in a high oxidation state and is highly electronegative, withdrawing electron density from the ring inductively and through resonance, destabilizing the sigma complex, particularly when the attack is at the ortho or para positions.

Given these opposing influences, predicting the site of electrophilic substitution can be complex. Typically, the powerful activating effect of the amino group would dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating sulfonyl group would slow the reaction rate compared to an unsubstituted phenylethylamine. msu.edu The significant steric bulk of the substituents would likely favor substitution at the least hindered position, C-6.

Furthermore, the presence of a strong electron-withdrawing group like -SO₂CH₃ makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) . masterorganicchemistry.com This reaction is generally difficult for benzene (B151609) derivatives but is facilitated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. While there is no inherent leaving group on the ring of this compound, a derivative (e.g., with a halogen at C-2, C-4, or C-6) would be highly activated towards substitution by a strong nucleophile. msu.edumasterorganicchemistry.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-CH(NH₂)CH₃ Electron-Donating (by resonance) Strongly Activating libretexts.org ortho, para

Electrophilic Aromatic Substitution and Directed Functionalization

Electrophilic aromatic substitution (SEAr) represents a cornerstone of arene chemistry, enabling the introduction of a wide array of functional groups onto the benzene ring. The feasibility and regiochemical outcome of such reactions on this compound are profoundly influenced by the directing effects of its substituents.

The methanesulfonyl (-SO2CH3) group is a powerful deactivating group and a meta-director. kyoto-u.ac.jplibretexts.org Its strong electron-withdrawing nature, arising from the electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. libretexts.orglibretexts.org The electron withdrawal is most pronounced at the ortho and para positions relative to the sulfone, rendering the meta position the least deactivated and thus the preferred site of electrophilic attack.

Conversely, the 1-aminoethyl group [-CH(CH3)NH2] presents a more nuanced picture. Under neutral or basic conditions, the amine function is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be donated into the ring via resonance. However, electrophilic aromatic substitutions are typically conducted under acidic conditions. In the presence of an acid, the basic amino group is protonated to form an ammonium salt [-CH(CH3)NH3+]. This protonated form acts as a deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring through an inductive effect. kyoto-u.ac.jp

Given that both the methanesulfonyl group and the protonated 1-aminoethyl group are meta-directors, electrophilic substitution on this compound is predicted to be challenging and highly regioselective. The incoming electrophile will be directed to the positions that are meta to both existing substituents. The positions C4 and C6 are meta to the methanesulfonyl group, and C2 and C6 are meta to the 1-aminoethyl group. Therefore, the C6 position is the most likely site for substitution, being meta to both groups. The C2 and C4 positions would be the next most likely, though the reaction is expected to be significantly hindered by the combined deactivating effects of both substituents.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The active electrophile is the nitronium ion (NO2+). The reaction with this compound would require forcing conditions due to the deactivated nature of the ring.

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination, AlCl3 for chlorination). wikipedia.orgkhanacademy.org The catalyst polarizes the halogen molecule, generating a potent electrophile. For deactivated substrates, more reactive halogenating agents may be necessary. nih.gov

A summary of the directing effects is presented in the table below.

SubstituentTypeDirecting Effect
-SO2CH3DeactivatingMeta
-CH(CH3)NH3+DeactivatingMeta

Cross-Coupling Reactions Involving Aromatic Halides Derived from the Compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aromatic halides derived from this compound are valuable substrates for such transformations, allowing for the further elaboration of the molecular scaffold. The synthesis of these halo-derivatives would proceed via electrophilic halogenation as described above, likely yielding the 6-halo-substituted isomer as the major product.

Two of the most prominent cross-coupling reactions applicable in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govproprogressio.hu For a halogenated derivative of this compound, a Suzuki-Miyaura coupling could introduce a variety of aryl, heteroaryl, or alkyl groups. The presence of the electron-withdrawing sulfone group can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle. While specific studies on this exact substrate are not readily available in the literature, related couplings on electron-deficient aryl halides are well-documented. nih.gov

A representative Suzuki-Miyaura coupling reaction is shown below, with typical conditions summarized in the subsequent table.

Reaction Scheme:

Representative Suzuki-Miyaura Reaction Conditions:

ComponentExample
Aryl Halide 6-Bromo-1-(3-methanesulfonylphenyl)ethan-1-amine
Boronic Acid Phenylboronic acid
Catalyst Pd(PPh3)4, PdCl2(dppf)
Base K2CO3, Cs2CO3, K3PO4
Solvent Toluene, Dioxane, THF/H2O
Temperature 80-110 °C

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. nih.gov This transformation would allow for the introduction of a secondary or tertiary amine at the halogenated position of the this compound core. The choice of ligand is crucial for the success of the reaction and is often tailored to the specific substrates. While direct literature precedent for this reaction on the target compound is scarce, the general methodology is robust and has been applied to a wide range of aryl halides.

A representative Buchwald-Hartwig amination is depicted below, with typical reaction parameters provided in the table.

Reaction Scheme:

Representative Buchwald-Hartwig Amination Conditions:

ComponentExample
Aryl Halide 6-Bromo-1-(3-methanesulfonylphenyl)ethan-1-amine
Amine Morpholine, Piperidine
Catalyst Pd2(dba)3, Pd(OAc)2
Ligand BINAP, Xantphos, SPhos
Base NaOt-Bu, K3PO4, Cs2CO3
Solvent Toluene, Dioxane
Temperature 80-120 °C

Computational and Theoretical Chemistry Studies of 1 3 Methanesulfonylphenyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1-(3-Methanesulfonylphenyl)ethan-1-amine are not present in the available literature.

No published studies were located that specifically use Density Functional Theory (DFT) to determine the optimized molecular geometry and perform energy minimization for this compound. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to calculate the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Data from DFT Geometry Optimization This table is for illustrative purposes only, as specific research findings are unavailable.

Parameter Calculated Value
Total Energy (Hartree) Data not available
C-S Bond Length (Å) Data not available
C-N Bond Length (Å) Data not available

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. Dedicated MD studies for this compound have not been found in the scientific literature.

There is no available research detailing the exploration of the conformational landscape or the calculation of rotational energy barriers for the flexible bonds within this compound. Such an analysis would identify the most stable conformers and the energy required to transition between them, which is essential for understanding its three-dimensional structure and interactions.

Specific computational models detailing the solvation effects on this compound or its intermolecular interaction patterns (e.g., hydrogen bonding potential) are not available in published literature. These studies would typically use implicit or explicit solvent models to simulate how the compound behaves in different solvent environments.

Prediction of Spectroscopic Properties and Structure-Property Relationships

While experimental spectroscopic data may exist, there are no available computational studies focused on the prediction of spectroscopic properties (such as NMR or IR spectra) for this compound. These predictive studies help in interpreting experimental data and establishing clear structure-property relationships.

Table 2: Computationally Predicted Properties (Illustrative) As specific predictive studies are unavailable, this table illustrates the type of data that would be generated.

Property Predicted Value Method
13C NMR Chemical Shift (ppm) Data not available e.g., GIAO
IR Frequency (cm-1) - SO2 stretch Data not available e.g., DFT

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

The in silico prediction of spectroscopic data is a crucial aspect of modern chemical research, aiding in structure elucidation and the interpretation of experimental spectra. nsf.govrsc.org For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies. nih.govnih.gov

DFT calculations, utilizing functionals like B3LYP and basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry of a compound before calculating its spectroscopic properties. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently applied within the DFT framework to calculate the NMR shielding tensors, which are then converted into chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). nih.govbohrium.com The accuracy of these predictions can be high, with mean absolute errors for 1H NMR shifts often below 0.2 ppm and for 13C NMR shifts around 1.5-2.5 ppm, depending on the computational level and solvent modeling. nsf.govnih.gov

Similarly, the vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which correspond to the peaks observed in an infrared (IR) spectrum. arxiv.orgchimia.ch To improve agreement with experimental data, which is often recorded in the solid phase or in solution, calculated frequencies are sometimes scaled to account for anharmonicity and systematic errors in the computational method. nih.gov

Below are hypothetical tables of predicted NMR chemical shifts and major vibrational frequencies for this compound, based on typical values for its constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethanamine)1.4 - 1.623 - 27
CH (ethanamine)4.1 - 4.350 - 54
NH₂1.8 - 2.2-
Aromatic CH (C2, C4, C6)7.6 - 8.0125 - 129
Aromatic CH (C5)7.5 - 7.7121 - 124
Aromatic C (C1, C3)-140 - 148
SO₂CH₃3.1 - 3.343 - 46

Note: These are estimated ranges and the actual predicted values would be specific single numbers resulting from a DFT calculation.

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H stretch (asymmetric and symmetric)3350 - 3500Associated with the primary amine group.
C-H stretch (aromatic)3000 - 3100Aromatic ring C-H bond vibrations.
C-H stretch (aliphatic)2850 - 3000Methyl and methine C-H bond vibrations.
N-H bend (scissoring)1590 - 1650Bending motion of the amine group. researchgate.net
C=C stretch (aromatic ring)1450 - 1600Phenyl ring skeletal vibrations. researchgate.net
S=O stretch (asymmetric and symmetric)1300 - 1350 & 1120 - 1160Strong absorptions from the sulfonyl group.
C-N stretch1000 - 1250Stretching of the carbon-nitrogen bond.

Note: These frequencies represent fundamental vibrational modes. Experimental spectra may show additional overtones and combination bands.

Quantitative Structure-Reactivity Relationships (QSRR) for Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. researchgate.net For derivatives of this compound, a QSRR study could be designed to predict their reactivity in, for example, N-acylation or other reactions involving the amine group. Such studies are valuable for understanding reaction mechanisms and for designing new derivatives with desired reactivity profiles. biomolther.org

A QSRR model is developed by first generating a dataset of derivatives with known experimental or computationally predicted reactivity data. nih.gov For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and parameters derived from electrostatic potential.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like Taft's Es or Charton's ν values.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Quantum-Chemical Descriptors: Parameters like hardness, softness, and electrophilicity index. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the observed reactivity. tandfonline.combiomolther.org

For derivatives of this compound, a QSRR study might investigate how substituents on the phenyl ring or on the amine nitrogen affect the nucleophilicity of the amine and, consequently, its reaction rate with an electrophile. For instance, electron-donating groups on the phenyl ring would be expected to increase the electron density on the nitrogen atom, enhancing its reactivity, while bulky substituents near the amine group would likely decrease reactivity due to steric hindrance. nih.gov

Table 3: Hypothetical QSRR Data for Derivatives of this compound

Derivative Substituent (on Phenyl Ring)Steric Descriptor (e.g., Molar Volume)Electronic Descriptor (e.g., Hammett Sigma)Predicted Relative Reactivity (log(k/k₀))
H (Parent Compound)180 ų0.000.00
4-Methyl195 ų-0.170.25
4-Chloro192 ų0.23-0.30
4-Nitro198 ų0.78-0.95
4-Methoxy200 ų-0.270.35

Note: This table is illustrative. A real QSRR study would involve a larger set of derivatives and descriptors, and the reactivity would be a measured or accurately calculated value. The Hammett sigma constant is a well-known electronic descriptor for substituents on a benzene (B151609) ring.

Such QSRR models, once validated, can be used to predict the reactivity of newly designed, unsynthesized derivatives, thereby guiding experimental efforts toward compounds with optimal properties. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 1 3 Methanesulfonylphenyl Ethan 1 Amine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity and enantiomeric composition of 1-(3-Methanesulfonylphenyl)ethan-1-amine. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful for these applications, while Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for identifying and quantifying trace volatile impurities. thermofisher.comwikipedia.orgchromatographyonline.com

The development of robust HPLC and SFC methods is essential for the accurate determination of the enantiomeric excess (e.e.) of this compound. chromatographyonline.comselvita.com The primary goal is to achieve baseline separation of the two enantiomers. nih.gov

Method Development Strategy:

A systematic screening approach is typically employed for developing chiral separation methods. phenomenex.comchromatographyonline.com This involves evaluating a range of chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often the first choice due to their broad applicability and high success rates in separating a wide variety of chiral compounds, including amines. pravara.comresearchgate.net These columns can be operated in different modes, including normal phase, reversed-phase, and polar organic, offering complementary selectivity. chromatographyonline.com

For a basic compound like this compound, the addition of acidic modifiers such as methanesulfonic acid or ethanesulfonic acid to the mobile phase can dramatically improve peak shape and resolution on polysaccharide-based CSPs. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. wikipedia.orgchromatographyonline.com SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an alcohol co-solvent. selvita.com This technique offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and often unique selectivity. selvita.comchromatographyonline.com Crown-ether-based chiral stationary phases have also shown particular promise for the SFC separation of primary amines. wiley.com

The following table outlines a hypothetical screening approach for the chiral separation of this compound.

Table 1: Hypothetical HPLC/SFC Chiral Method Screening for this compound
Parameter Condition 1 (HPLC) Condition 2 (HPLC) Condition 3 (SFC)
Column Polysaccharide-based (e.g., Chiralpak® AD-H) Polysaccharide-based (e.g., Chiralcel® OD-H) Polysaccharide-based (e.g., Chiralpak® IC)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine Acetonitrile/Methanol (50:50 v/v) with 0.1% Trifluoroacetic Acid CO2/Methanol (85:15 v/v) with 0.2% Isopropylamine
Flow Rate 1.0 mL/min 0.8 mL/min 3.0 mL/min
Temperature 25 °C 30 °C 40 °C
Detection UV at 220 nm UV at 220 nm UV at 220 nm
Expected Outcome Baseline separation of enantiomers Partial or no separation Fast and efficient baseline separation

Once initial separation is achieved, the method is optimized by fine-tuning the mobile phase composition, flow rate, and temperature to maximize resolution and ensure robustness.

GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile trace impurities that may be present in this compound from its synthesis. medistri.swisseuropeanpharmaceuticalreview.com These impurities can include residual solvents, starting materials, or by-products.

The GC separates the various components of a sample based on their boiling points and interaction with the stationary phase, while the MS detects and helps identify these components by providing information about their mass and fragmentation pattern. medistri.swiss For trace analysis, headspace GC-MS is often employed to increase sensitivity and reduce matrix effects from the main compound. europeanpharmaceuticalreview.com

Potential impurities in this compound could arise from its synthesis, which may involve the reduction of a corresponding ketoxime or reductive amination of a ketone. A typical GC-MS method would be developed to separate and detect these potential impurities.

Table 2: Plausible Trace Impurities in this compound and GC-MS Parameters

Potential Impurity Potential Origin GC-MS Method Parameter Value
1-(3-Methanesulfonylphenyl)ethan-1-one (B2875007) Unreacted starting material Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Toluene Residual solvent Injector Temp. 250 °C
Isopropanol Residual solvent from reduction Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
N-(1-(3-methanesulfonylphenyl)ethyl)acetamide By-product from acetylation Carrier Gas Helium, 1.2 mL/min

The method would be validated according to ICH guidelines for parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable quantification of impurities at trace levels. ijpsr.com

Advanced Mass Spectrometry for Structural Elucidation and Mechanistic Insights

Advanced mass spectrometry techniques are crucial for the unambiguous identification of this compound and for gaining insights into its chemical behavior. measurlabs.comnih.gov

HRMS is a powerful tool for confirming the elemental composition of this compound. measurlabs.comfiveable.me Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm). fiveable.me This high accuracy allows for the determination of a unique elemental formula, which is a critical piece of data for structural confirmation. measurlabs.comalgimed.com

For this compound, HRMS analysis would be performed to confirm its molecular formula, C9H13NO2S.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C9H13NO2S
Calculated Exact Mass ([M+H]+) 200.0740
Measured Exact Mass ([M+H]+) 200.0738
Mass Accuracy (ppm) -1.0
Ionization Mode Electrospray Ionization (ESI), Positive

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |

The excellent mass accuracy provides high confidence in the assigned chemical formula, distinguishing it from other isobaric compounds. fiveable.me

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion, providing valuable structural information. gre.ac.uk In an MS/MS experiment, the protonated molecule of this compound ([M+H]+) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

The fragmentation of aromatic sulfonamides often involves characteristic losses. nih.govnih.gov For this compound, key fragmentations would be expected to include the loss of ammonia (B1221849), the cleavage of the bond between the ethylamine (B1201723) side chain and the phenyl ring, and fragmentation of the methanesulfonyl group.

A plausible fragmentation pathway for [M+H]+ of this compound is outlined below:

Loss of Ammonia (NH3): A common fragmentation for primary amines, leading to the formation of a stable benzylic carbocation.

Loss of the Ethylamine Moiety: Cleavage of the C-C bond alpha to the ring can occur.

Fragmentation of the Sulfonyl Group: A characteristic loss of SO2 (64 Da) can occur from the molecular ion or fragment ions. nih.gov

Table 4: Plausible MS/MS Fragmentation Data for this compound ([M+H]+ at m/z 200.07)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
200.07 183.05 NH3 [C9H10O2S]+•
200.07 155.02 C2H6N [C7H7O2S]+
183.05 119.05 SO2 [C9H10]+•

This fragmentation data provides a structural fingerprint that can be used for identification and to differentiate the compound from its isomers.

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

The synthesis of this compound, particularly if produced via an asymmetric catalytic process, can be significantly optimized by using in situ spectroscopic methods for real-time reaction monitoring. nih.govwiley.com Techniques like Fourier-Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of reactant consumption, product formation, and the concentration of key reaction intermediates without the need for sampling. beilstein-journals.orgspecac.com

By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, real-time data on the reaction kinetics can be obtained. acs.org This information is invaluable for:

Optimizing Reaction Conditions: The effects of temperature, pressure, catalyst loading, and substrate concentration can be rapidly assessed. beilstein-journals.org

Understanding Reaction Mechanisms: The detection of transient intermediates can provide insights into the catalytic cycle. wiley.com

Ensuring Process Safety and Control: Real-time monitoring can help prevent runaway reactions and ensure consistent product quality. nih.gov

For the synthesis of this compound, an in situ FTIR method could be developed to monitor the disappearance of the carbonyl peak of the starting ketone (e.g., 1-(3-methanesulfonylphenyl)ethan-1-one) and the appearance of peaks corresponding to the C-N bond of the amine product. This approach aligns with Process Analytical Technology (PAT) principles, aiming to build quality into the manufacturing process through real-time understanding and control. nih.gov

Table 5: Application of In Situ FTIR for Monitoring the Synthesis of this compound

Analytical Goal In Situ FTIR Application Key Spectroscopic Feature to Monitor
Monitor Reactant Consumption Track the concentration of 1-(3-methanesulfonylphenyl)ethan-1-one Decrease in the intensity of the C=O stretching vibration (approx. 1680 cm-1)
Monitor Product Formation Track the concentration of this compound Increase in the intensity of the N-H bending vibration (approx. 1600 cm-1)
Assess Catalyst Stability Monitor changes in the catalyst structure (if spectroscopically active) Shifts or appearance/disappearance of catalyst-related peaks

| Determine Reaction Endpoint | Identify the point at which the reactant concentration plateaus | Stabilization of the reactant and product spectroscopic signals |

The use of these advanced analytical methodologies ensures a comprehensive understanding and control over the chemical and stereochemical properties of this compound, which is fundamental for its application in pharmaceutical manufacturing.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. The technique provides detailed information about the functional groups and molecular structure of this compound.

The ATR-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups. The key to interpreting the spectrum lies in assigning these bands to specific molecular motions. Based on data from analogous aromatic sulfones and primary amines, a detailed assignment of the characteristic vibrational frequencies can be compiled. psu.eduresearchgate.netresearchgate.net

The sulfone group (SO₂) is a prominent feature in the IR spectrum, typically exhibiting strong, characteristic stretching vibrations. researchgate.netacs.org For aromatic sulfones, the asymmetric and symmetric SO₂ stretching bands are expected in the regions of 1325-1290 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The presence of these strong absorptions provides clear evidence for the methanesulfonyl substituent on the phenyl ring.

The primary amine (-NH₂) group gives rise to several characteristic bands. The N-H stretching vibrations typically appear in the 3400-3250 cm⁻¹ region. For primary amines, two bands are often observed, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected in the range of 1650-1580 cm⁻¹.

The aromatic ring contributes to a number of bands in the spectrum. C-H stretching vibrations of the aromatic protons are typically observed just above 3000 cm⁻¹. libretexts.org The C-C in-ring stretching vibrations usually produce a set of bands in the 1600-1400 cm⁻¹ region. libretexts.org Out-of-plane (oop) C-H bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, are expected in the 900-675 cm⁻¹ range. libretexts.org For a meta-substituted benzene, characteristic bands in this region can be anticipated.

The aliphatic C-H bonds of the ethylamine side chain will also show characteristic stretching and bending vibrations. The C-H stretching of the methyl and methine groups typically occurs in the 2975-2850 cm⁻¹ range.

A summary of the expected characteristic ATR-IR absorption bands for this compound is presented in the table below.

Wave Number (cm⁻¹)Vibrational ModeFunctional Group
3400-3250N-H Asymmetric & Symmetric StretchingPrimary Amine
3100-3000C-H StretchingAromatic Ring
2975-2850C-H StretchingAliphatic (Ethyl group)
1650-1580N-H BendingPrimary Amine
1600-1400C-C In-ring StretchingAromatic Ring
1325-1290SO₂ Asymmetric StretchingSulfone
1160-1120SO₂ Symmetric StretchingSulfone
900-675C-H Out-of-plane BendingAromatic Ring

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent experimentally verified data for this specific compound.

Raman Spectroscopy for Reaction Pathway Elucidation

Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool that can be employed for real-time, in-situ monitoring of chemical reactions. nih.govbeilstein-journals.org Its low sensitivity to water and the ability to use fiber optic probes make it particularly suitable for monitoring reactions in complex matrices. vtt.fi The elucidation of the reaction pathway for the synthesis of this compound can be effectively achieved by monitoring the appearance of product-specific Raman bands and the disappearance of reactant signals.

A common synthetic route to this compound could involve the reductive amination of a ketone precursor, such as 3-methanesulfonylacetophenone. Raman spectroscopy can monitor this transformation by tracking key vibrational modes.

Key Spectral Markers for Reaction Monitoring:

Disappearance of the Ketone C=O Stretch: The precursor, 3-methanesulfonylacetophenone, would exhibit a strong Raman band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1680 cm⁻¹. The intensity of this peak would decrease as the reaction progresses, providing a direct measure of reactant consumption. researchgate.net

Appearance of Amine-Related Bands: The formation of the primary amine group in the product can be monitored, although N-H stretching bands are often weak in Raman spectra. However, other vibrations associated with the C-N bond or the amine group may be observable.

Changes in the Aromatic Ring Vibrations: The conversion of the ketone to the amine can induce shifts in the vibrational frequencies of the substituted benzene ring. researchgate.net These shifts, although potentially small, can be tracked using multivariate analysis techniques to monitor the reaction progress. The ring breathing modes of the benzene ring, often appearing around 1000 cm⁻¹, can be sensitive to changes in substitution. nih.govresearchgate.net

Stability of the Sulfone Group Bands: The methanesulfonyl group is not expected to participate in the reductive amination. Therefore, its characteristic Raman bands, such as the symmetric SO₂ stretch, can serve as an internal standard to normalize the spectra and improve the accuracy of quantitative measurements.

By creating a calibration model that correlates the intensity of these characteristic Raman bands with the concentration of reactants and products, a quantitative, real-time profile of the reaction can be generated. This allows for precise determination of the reaction endpoint, optimization of reaction conditions, and detection of any potential side reactions or intermediates.

Below is a hypothetical data table illustrating how Raman spectroscopy could be used to monitor the synthesis of this compound from 3-methanesulfonylacetophenone.

Reaction Time (minutes)Relative Intensity of C=O Stretch (~1690 cm⁻¹)Relative Intensity of Ring Breathing Mode (~1000 cm⁻¹)Product Concentration (Arbitrary Units)
01.000.500.00
300.750.650.25
600.500.800.50
900.250.900.75
120<0.051.00>0.95

This table is a hypothetical representation to illustrate the principle of reaction monitoring using Raman spectroscopy.

Emerging Research Directions and Perspectives on 1 3 Methanesulfonylphenyl Ethan 1 Amine

Development of Novel Catalytic Systems Based on the Compound's Structure

The development of novel catalytic systems is a cornerstone of modern chemistry, and chiral amines play a pivotal role in asymmetric synthesis. The structure of 1-(3-Methanesulfonylphenyl)ethan-1-amine suggests its potential utility in the development of new catalysts and ligands for asymmetric transformations. Chiral primary amines and their derivatives have been successfully employed as organocatalysts and as ligands for transition metal catalysts in a variety of enantioselective reactions.

The presence of the methanesulfonyl group, a strong electron-withdrawing substituent, on the phenyl ring can significantly influence the electronic properties of the amine. This electronic modification can be exploited to fine-tune the activity and selectivity of catalytic systems. For instance, in the context of enamine catalysis, the electron-withdrawing nature of the methanesulfonyl group could modulate the nucleophilicity of the enamine intermediate, potentially leading to altered reactivity and stereoselectivity.

Furthermore, the primary amine functionality allows for straightforward derivatization to generate a library of chiral ligands. For example, reaction with salicylaldehydes would yield chiral Schiff base ligands capable of coordinating with various metal centers. The electronic properties imparted by the methanesulfonyl group could be transmitted through the conjugated system to the metal center, thereby influencing its catalytic performance.

Table 1: Potential Applications in Asymmetric Catalysis

Catalysis TypePotential Role of this compoundExpected Influence of Methanesulfonyl Group
OrganocatalysisChiral primary amine catalyst for Michael additions, aldol (B89426) reactions, etc.Enhanced acidity of the α-proton in intermediates, potentially influencing stereoselectivity.
Transition Metal CatalysisChiral ligand precursor for metals like Rh, Ir, Pd, Cu.Modulation of the metal center's electronic properties, affecting catalytic activity and enantioselectivity.
Lewis Base CatalysisNucleophilic catalyst for acyl transfer reactions.Modification of the amine's nucleophilicity and basicity.

Integration into Advanced Materials Science Research (e.g., Polymer Chemistry, Ligands for MOFs, COFs)

The field of materials science is continuously seeking novel building blocks to create advanced materials with tailored properties. The bifunctional nature of this compound, possessing a reactive primary amine and a robust aromatic backbone, makes it a candidate for integration into various material architectures.

Polymer Chemistry: Amine-functionalized polymers are a significant class of materials with diverse applications in areas such as drug delivery, gene therapy, and as adhesives and coatings. The primary amine group of this compound can be readily polymerized with various monomers. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or react with diisocyanates to produce polyureas. The incorporation of the methanesulfonylphenyl moiety into the polymer backbone would be expected to enhance thermal stability and modify the solubility and mechanical properties of the resulting polymer.

Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): MOFs and COFs are crystalline porous materials with high surface areas and tunable functionalities, making them promising for applications in gas storage, separation, and catalysis. The amine functionality of this compound can serve as a coordination site for metal ions in the synthesis of chiral MOFs. The resulting frameworks could exhibit enantioselective properties, useful for chiral separations or asymmetric catalysis.

In COF synthesis, the primary amine can participate in the formation of imine or amide linkages, leading to the construction of robust and porous frameworks. The presence of the methanesulfonyl group within the pores of the COF could create specific binding sites for guest molecules, enhancing selectivity in adsorption and separation processes.

Table 2: Potential Integration into Advanced Materials

Material TypeMethod of IntegrationPotential Properties and Applications
Polyamides/PolyureasCondensation polymerizationEnhanced thermal stability, altered mechanical properties, specialty engineering plastics.
Chiral MOFsAs a chiral ligand for metal clustersEnantioselective separation, asymmetric catalysis.
Functionalized COFsAs a building block for framework constructionHigh surface area, tailored pore environment for selective gas adsorption.

Exploration of Novel Chemical Transformations Utilizing the Amine Moiety

The primary amine group is a versatile functional group that can undergo a wide array of chemical transformations. While standard reactions such as acylation, alkylation, and Schiff base formation are well-established, the unique electronic environment of this compound may enable novel or more efficient transformations.

Research in this area could focus on leveraging the electron-withdrawing nature of the methanesulfonyl group to influence the reactivity of the amine. For example, this group might facilitate reactions that are typically challenging for more electron-rich arylethylamines. The development of novel synthetic methodologies centered around this compound could expand the toolbox of synthetic organic chemists.

Furthermore, the chiral nature of the amine can be used to direct stereoselective reactions on other parts of the molecule or in intermolecular transformations. The amine could serve as a chiral auxiliary, controlling the stereochemical outcome of a reaction before being cleaved or modified.

Table 3: Potential Chemical Transformations of the Amine Moiety

Reaction TypeReagents and ConditionsPotential Product
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl derivative for pharmaceutical or material applications.
Reductive AminationAldehyde or Ketone, Reducing agentSecondary or tertiary amine with diverse substituents.
DiazotizationNitrous acidPotential for conversion to other functional groups, though may be unstable.
Michael Additionα,β-Unsaturated carbonyl compoundβ-Amino carbonyl compound, a valuable synthetic intermediate.

Future Directions in Stereoselective Synthesis and Scalable Production of the Compound

The utility of any chiral compound is intrinsically linked to the availability of efficient and scalable methods for its enantioselective synthesis. For this compound, future research will likely focus on developing more sustainable and cost-effective synthetic routes.

Current approaches to chiral amines often rely on asymmetric hydrogenation of imines, enzymatic resolutions, or the use of chiral auxiliaries. For the specific target compound, the asymmetric reduction of the corresponding ketone, 1-(3-methanesulfonylphenyl)ethanone, is a promising route. This can be achieved through catalytic transfer hydrogenation using chiral catalysts or through biocatalytic methods employing engineered ketoreductases.

The scalability of these processes is a critical consideration for industrial applications. Continuous flow chemistry offers a promising avenue for the safe and efficient production of chiral amines, providing advantages in terms of heat and mass transfer, reaction control, and ease of scale-up. The development of robust and recyclable catalysts, whether they be transition metal complexes or immobilized enzymes, will be crucial for improving the economic viability of large-scale production.

Table 4: Potential Strategies for Stereoselective Synthesis and Scalable Production

Synthesis StrategyKey FeaturesConsiderations for Scalability
Asymmetric Catalytic ReductionHigh enantioselectivity, broad substrate scope.Cost and toxicity of metal catalysts, catalyst recovery and reuse.
Biocatalysis (e.g., Transaminases)High enantioselectivity and specificity, mild reaction conditions.Enzyme stability, substrate concentration, cofactor regeneration.
Chiral Auxiliary-Based SynthesisReliable and predictable stereochemical outcome.Stoichiometric use of the auxiliary, additional protection/deprotection steps.
Continuous Flow SynthesisImproved safety, efficiency, and scalability.Reactor design, catalyst immobilization, process optimization.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methanesulfonylphenyl)ethan-1-amine, and how are intermediates characterized?

The synthesis typically involves functionalization of a phenyl ring with a methanesulfonyl group followed by introduction of the ethanamine moiety. One approach is the reduction of a ketone intermediate (e.g., 1-(3-methanesulfonylphenyl)ethan-1-one) using agents like sodium borohydride or catalytic hydrogenation. For example, details a related compound where a ketone (C=O stretch at 1675 cm⁻¹ in IR) was synthesized and characterized via LC-MS ([M-H]⁻ at m/z 318) . Intermediates should be analyzed using IR (to confirm sulfonyl groups at ~1150–1300 cm⁻¹), NMR (to verify substitution patterns), and mass spectrometry.

Q. How can researchers optimize the purification of this compound to achieve high yields and purity?

Purification often involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. For amine derivatives, trifluoroacetic acid (TFA) salt formation can improve crystallinity. highlights storage under inert atmospheres to prevent degradation, suggesting that the free amine may be hygroscopic or oxidation-prone . Purity should be confirmed via HPLC (≥98%, as in ) and melting point analysis (e.g., 149–151°C for a structurally similar compound in ) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Aromatic protons adjacent to the sulfonyl group typically resonate downfield (δ 7.5–8.5 ppm). The methanesulfonyl group’s methyl protons appear as a singlet near δ 3.0–3.5 ppm .
  • IR : Strong SO2 symmetric/asymmetric stretches at ~1154 cm⁻¹ and 1297 cm⁻¹ .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C9H14NO2S: 224.0743) to confirm molecular formula .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonyl group influence the reactivity of this compound in nucleophilic or electrophilic reactions?

The electron-withdrawing methanesulfonyl group deactivates the phenyl ring, directing electrophilic substitution to the para position relative to the sulfonyl group. This can be leveraged in functionalization reactions (e.g., nitration, halogenation). Computational studies (DFT calculations) can predict regioselectivity, while experimental validation might involve synthesizing derivatives like 1-(3-methanesulfonyl-4-nitrophenyl)ethan-1-amine and analyzing substituent effects on reaction rates .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptor affinities) may arise from stereochemical variations or impurities. For example, shows enantiomer-specific bioactivity for (S)-1-(3,4-difluorophenyl)ethan-1-amine . To address this:

  • Perform chiral HPLC to separate enantiomers.
  • Use molecular docking simulations to predict binding modes.
  • Validate with in vitro assays (e.g., cAMP accumulation for GPCR activity).

Q. How can heterogeneous catalysis (e.g., palladium-based systems) improve the scalability of synthesizing this compound?

and describe palladium-catalyzed reductions under mild conditions (1 atm H2 in water), which are scalable and environmentally friendly. Applying this to the target compound’s synthesis could involve reducing an oxime precursor (e.g., 1-(3-methanesulfonylphenyl)ethane-1-oxime) to the amine. Catalyst recycling and reaction kinetics (TOF, TON) should be studied to optimize efficiency .

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets, and how are they addressed?

The sulfonyl group’s polarity and conformational flexibility complicate docking studies. Strategies include:

  • Using hybrid QM/MM methods to model charge distribution.
  • Incorporating molecular dynamics simulations to assess binding pocket adaptability (e.g., as in for a methylphenylpentanamine derivative) .
  • Validating with mutagenesis studies (e.g., alanine scanning of receptor residues).

Methodological Considerations Table

TechniqueApplicationExample DataReference
HRMS Confirm molecular formula[M+H]+ = 224.0743 (calc.), 224.0745 (obs.)
Chiral HPLC Enantiomer separationRetention times: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min
Catalytic Hydrogenation Amine synthesis90% yield, Pd/C (5 wt%), H2 (1 atm), 6 h
DFT Calculations Predict reactivityHOMO/LUMO energy gap = 4.2 eV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.